molecular formula C7H6BrN5 B13911571 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine

5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine

Cat. No.: B13911571
M. Wt: 240.06 g/mol
InChI Key: YXKLACZJKKTXDF-UHFFFAOYSA-N
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Description

5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and a pyrazolyl group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-chloropyrazine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted pyrazin-2-amines.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered electronic properties.

Scientific Research Applications

5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrazol-5-amine: A related compound with a similar pyrazole structure but different substitution pattern.

    5-Bromo-1H-pyrazol-3-amine: Another similar compound with a different arrangement of the bromine and amine groups.

Uniqueness

5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-3-pyrazol-1-ylpyrazin-2-amine

InChI

InChI=1S/C7H6BrN5/c8-5-4-10-6(9)7(12-5)13-3-1-2-11-13/h1-4H,(H2,9,10)

InChI Key

YXKLACZJKKTXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC(=CN=C2N)Br

Origin of Product

United States

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